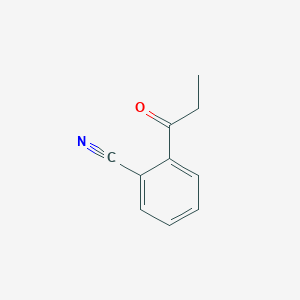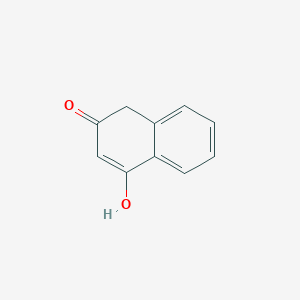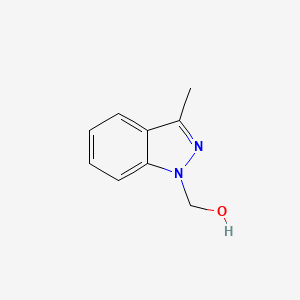
(3-Methyl-1H-indazol-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1H-indazol-1-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a methanol group attached to the nitrogen atom at the first position and a methyl group at the third position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1H-indazol-1-yl)methanol typically involves the reaction of 3-methylindazole with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
科学研究应用
Chemistry: (3-Methyl-1H-indazol-1-yl)methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: In materials science, this compound can be used in the synthesis of novel polymers and materials with unique properties.
作用机制
The mechanism by which (3-Methyl-1H-indazol-1-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
- (1-Methyl-1H-indazol-3-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol
Comparison: (3-Methyl-1H-indazol-1-yl)methanol is unique due to the position of the methyl and methanol groups on the indazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, (1-Methyl-1H-indazol-3-yl)methanol has the methyl group at a different position, which can lead to different chemical and biological properties.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
(3-methylindazol-1-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-8-4-2-3-5-9(8)11(6-12)10-7/h2-5,12H,6H2,1H3 |
InChI 键 |
ZRVTZOFEHPNERS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=CC=CC=C12)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



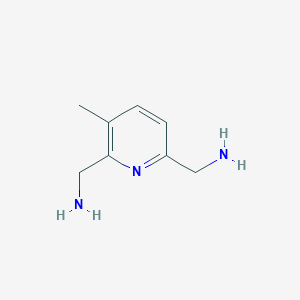

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


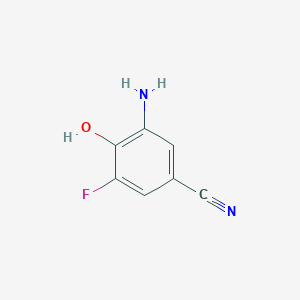
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
